R-(-)-Flecainide is one enantiomer of the racemic drug flecainide, a Class IC antiarrhythmic agent. [, , ] It is essential to differentiate between the enantiomers as they can exhibit distinct pharmacokinetic and pharmacodynamic properties. R-(-)-Flecainide plays a crucial role in scientific research, specifically in investigating the stereoselective metabolism and disposition of flecainide in relation to genetic polymorphisms, particularly the cytochrome P450IID6 (CYP2D6) enzyme. [, ] This research provides valuable insights into interindividual variability in drug response and potential drug interactions.
The compound is synthesized through various chemical methods, with significant advancements made in its synthesis over the years. R-(-)-Flecainide is derived from the benzoate ester of 2-(aminomethyl)piperidine and 2,2,2-trifluoroethoxybenzoic acid, among other precursors. Its development has been documented in several patents and scientific literature, highlighting its synthetic pathways and applications in pharmacology.
R-(-)-Flecainide is classified as an antiarrhythmic drug under the Anatomical Therapeutic Chemical (ATC) classification system as C01BC04. It acts by blocking sodium channels in cardiac tissues, which helps to restore normal heart rhythm.
The synthesis of R-(-)-Flecainide involves multiple steps, with two primary methods being highlighted:
The synthesis requires specific reagents such as 7.8 equivalents of trifluoroethanol, polar solvents, strong bases, and copper catalysts. The reaction conditions are critical for achieving high purity and yield of the final product .
R-(-)-Flecainide has a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using various computational methods to understand its interaction with sodium channels. The compound exhibits a significant degree of stereoselectivity in its metabolic pathways .
R-(-)-Flecainide undergoes several chemical reactions during its synthesis and metabolism:
The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. For example, the use of haloacetonitrile as an activating agent can significantly influence the efficiency of the acylation step .
R-(-)-Flecainide functions primarily as a sodium channel blocker. Its mechanism involves:
Clinical studies have shown that R-(-)-Flecainide effectively reduces episodes of atrial fibrillation and ventricular tachycardia by stabilizing cardiac electrical activity .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for quantifying flecainide levels in biological samples due to its sensitivity and specificity .
R-(-)-Flecainide is primarily used in clinical settings for:
Furthermore, ongoing research continues to explore its potential uses in other areas of cardiology and beyond .
R-(-)-Flecainide is a class Ic antiarrhythmic agent characterized by a benzamide backbone with distinctive fluorinated substituents. Its molecular formula is C₁₇H₂₀F₆N₂O₃, with a molecular weight of 414.34 g/mol. The compound features a para-trifluoroethoxyl group at position 5 and a meta-trifluoroethoxyl group at position 2 on the benzene ring, contributing to its lipophilic character and membrane permeability. The benzamide nitrogen is connected to a piperidinylmethyl group, which contains the chiral center responsible for its stereoselective properties. X-ray crystallographic studies confirm that the fluorinated ethoxy groups adopt specific orientations that influence molecular packing and intermolecular interactions in the solid state. The trifluoroethyl moieties significantly impact electronic distribution, with the strong electron-withdrawing effect of fluorine atoms modulating the compound's pKa (9.3 for the piperidine nitrogen) and solubility profile [1] [6] [8].
Table 1: Molecular Characteristics of R-(-)-Flecainide
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀F₆N₂O₃ |
Molecular Weight | 414.34 g/mol |
CAS Number (R-enantiomer) | 99495-90-6 |
Chiral Centers | 1 (piperidinylmethyl group) |
Key Functional Groups | Benzamide, trifluoroethoxy (x2), piperidine |
pKa | 9.3 (piperidine nitrogen) |
The chiral center of R-(-)-flecainide resides at the carbon adjacent to the piperidine nitrogen in the piperidinylmethyl moiety. Absolute configuration assignment as R follows the Cahn-Ingold-Prelog priority rules, with the piperidine ring adopting a chair conformation. This configuration was unequivocally established through X-ray crystallography of resolved enantiomers and vibrational circular dichroism spectroscopy. The spatial orientation influences receptor binding, with the R-enantiomer exhibiting distinct pharmacodynamic properties compared to its S-counterpart. The (-) optical rotation designation correlates with the R absolute configuration in the flecainide enantiomeric pair, as confirmed by polarimetry measurements showing levorotatory behavior at the sodium D-line (589 nm) [3] [8] [10].
Table 2: Stereochemical Descriptors of R-(-)-Flecainide
Stereochemical Property | Designation |
---|---|
Absolute Configuration | R |
Optical Rotation | (-) |
Chiral Center Location | Carbon at position 2 of piperidinylmethyl group |
Enantiomeric Pair | S-(+)-Flecainide |
Configuration-Potency Relationship | Differential ion channel affinity |
R-(-)-Flecainide exhibits pH-dependent solubility, with high solubility in acidic conditions (protonated piperidine nitrogen) and reduced solubility at physiological pH. The experimental logP (octanol/water partition coefficient) is 2.5, indicating moderate lipophilicity influenced by the trifluoroethoxy groups. The compound is freely soluble in dimethyl sulfoxide (DMSO) (>100 mg/mL) and methanol, sparingly soluble in water (approximately 1.2 mg/mL at 25°C), and insoluble in apolar solvents like hexane. Stability studies indicate susceptibility to photodegradation, requiring storage under nitrogen at 4°C. In solution, R-(-)-flecainide demonstrates greater metabolic stability against CYP2D6-mediated oxidation compared to the S-enantiomer, reflected in the higher metabolic clearance of S-flecainide (CLint for high-affinity component: 4-fold higher for R-enantiomer). The R-enantiomer shows different crystallization patterns compared to the racemate, with polymorphic forms exhibiting distinct melting points and dissolution profiles [6] [8] [9].
Table 4: Physicochemical Profile of R-(-)-Flecainide
Property | Value/Characteristic |
---|---|
LogP (octanol/water) | 2.5 |
Aqueous Solubility (pH 7.4) | ~1.2 mg/mL |
DMSO Solubility | >100 mg/mL (241.35 mM) |
Melting Point | 109-110°C (enantiopure form) |
pKa | 9.3 (piperidine nitrogen) |
Stability | Photolabile; stable under nitrogen at 4°C |
Metabolic Stability (CYP2D6) | Higher than S-enantiomer (CLint ratio R:S = 0.25) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7